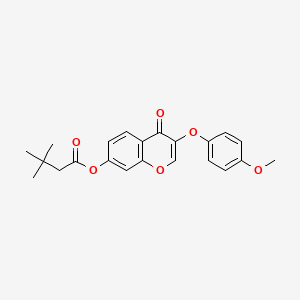![molecular formula C26H18N2O2S B4890344 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide, commonly known as BTA-1, is a synthetic compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the class of compounds known as benzothiazoles, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The exact mechanism of action of BTA-1 is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. BTA-1 has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. BTA-1 has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that BTA-1 can have a range of biochemical and physiological effects. BTA-1 has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. BTA-1 has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage. In addition, BTA-1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using BTA-1 in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a cost-effective and readily available compound for research purposes. However, one of the limitations of using BTA-1 is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are several future directions for research on BTA-1. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on identifying the specific types of cancer that BTA-1 is most effective against, as well as the optimal dosage and delivery methods for BTA-1. Another area of research is to investigate its potential as a treatment for inflammatory and neurodegenerative diseases. Studies could focus on identifying the specific mechanisms by which BTA-1 exerts its anti-inflammatory and antioxidant effects, as well as the optimal dosage and delivery methods for BTA-1. Overall, BTA-1 is a promising compound with a range of potential therapeutic applications, and further research is needed to fully understand its effects and potential uses.
Synthesis Methods
BTA-1 can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 3-hydroxy-4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure BTA-1.
Scientific Research Applications
BTA-1 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that BTA-1 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BTA-1 has also been found to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-23-16-20(14-15-21(23)26-28-22-8-4-5-9-24(22)31-26)27-25(30)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-16,29H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXMETLXDRSRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]biphenyl-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)


![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B4890297.png)

![5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4890305.png)

![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B4890339.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)
